molecular formula C11H17NOS B5216588 [1-(Thiophen-3-ylmethyl)piperidin-2-yl]methanol

[1-(Thiophen-3-ylmethyl)piperidin-2-yl]methanol

Cat. No.: B5216588
M. Wt: 211.33 g/mol
InChI Key: DGPMZRYXOPFBIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(Thiophen-3-ylmethyl)piperidin-2-yl]methanol is a compound that features a piperidine ring substituted with a thiophen-3-ylmethyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Thiophen-3-ylmethyl)piperidin-2-yl]methanol typically involves the reaction of piperidine derivatives with thiophene-based compounds. One common method is the condensation reaction, where a thiophene derivative reacts with a piperidine derivative under specific conditions to form the desired compound . The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .

Chemical Reactions Analysis

Types of Reactions

[1-(Thiophen-3-ylmethyl)piperidin-2-yl]methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a ketone or aldehyde, while substitution reactions can produce a variety of thiophene-substituted derivatives .

Scientific Research Applications

Chemistry

In chemistry, [1-(Thiophen-3-ylmethyl)piperidin-2-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .

Biology

In biological research, this compound can be used to study the interactions of piperidine and thiophene derivatives with biological targets. It may serve as a model compound for understanding the behavior of similar structures in biological systems .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Compounds with piperidine and thiophene moieties have shown promise in treating various diseases, including neurological disorders and infections .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or stability. Thiophene derivatives are known for their applications in organic electronics and other advanced materials .

Mechanism of Action

The mechanism of action of [1-(Thiophen-3-ylmethyl)piperidin-2-yl]methanol involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, while the thiophene moiety can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and thiophene-based molecules. Examples include:

Uniqueness

What sets [1-(Thiophen-3-ylmethyl)piperidin-2-yl]methanol apart is its combination of a piperidine ring with a thiophene moiety, providing a unique set of chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

[1-(thiophen-3-ylmethyl)piperidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NOS/c13-8-11-3-1-2-5-12(11)7-10-4-6-14-9-10/h4,6,9,11,13H,1-3,5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGPMZRYXOPFBIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CO)CC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.